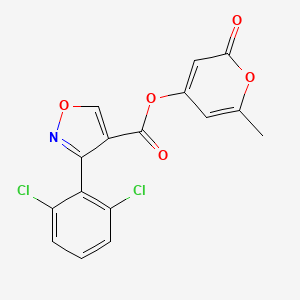

6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate

Description

Properties

IUPAC Name |

(2-methyl-6-oxopyran-4-yl) 3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO5/c1-8-5-9(6-13(20)23-8)24-16(21)10-7-22-19-15(10)14-11(17)3-2-4-12(14)18/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLMOZJGQSPREH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC(=O)C2=CON=C2C3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

-

Introduction of the Dichlorophenyl Group: : The 2,6-dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable phenol derivative with a dichlorobenzene compound under basic conditions, typically using potassium carbonate as the base and dimethylformamide as the solvent.

-

Formation of the Pyran Ring: : The pyran ring can be formed via an aldol condensation reaction between an aldehyde and a ketone. This reaction is usually catalyzed by a base such as sodium hydroxide and carried out in an aqueous or alcoholic medium.

-

Esterification: : The final step involves the esterification of the carboxylic acid group with an alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyran ring, leading to the formation of a carboxylic acid derivative.

-

Reduction: : Reduction reactions can target the carbonyl groups in the pyran and isoxazole rings, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of various functional groups such as amines, ethers, or thioethers.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead structure for developing new therapeutic agents. Its biological activities include:

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. For instance, compounds synthesized from similar structures have demonstrated efficacy against lung cancer cells, with some derivatives showing comparable activity to established chemotherapeutics like doxorubicin .

- Enzyme Inhibition : The molecular interactions of this compound suggest it may inhibit specific enzymes involved in disease pathways, although detailed mechanisms require further investigation.

Materials Science

The unique structure of 6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate allows for potential applications in materials science:

- Fluorescent Materials : Compounds with similar pyran structures have been explored for their solid-state fluorescence properties, which can be useful in developing new materials for optoelectronic applications .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of various isoxazole derivatives, including those related to This compound . The results indicated that several derivatives exhibited potent activity against A549 lung cancer cells, with IC50 values significantly lower than those of standard treatments .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 15 | High |

| Compound B | 20 | Moderate |

| Doxorubicin | 10 | Reference |

Case Study 2: Material Properties

Research into the structural characteristics of pyran-based compounds revealed that they could exhibit interesting morphological changes under external stimuli, potentially leading to applications in responsive materials .

| Property | Value |

|---|---|

| Dihedral Angle | 66° |

| Emission Wavelength | Variable depending on substitution |

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s isoxazole ring can form hydrogen bonds or hydrophobic interactions with active sites, while the dichlorophenyl group can enhance binding affinity through π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Dichlorophenyl Substitutions

The 2,6-dichlorophenyl group is a critical feature shared with several agrochemicals and bioactive molecules:

Key Observations :

- Bioactivity : The 2,6-dichlorophenyl group is associated with herbicidal and antimicrobial activity across analogs. Its electron-withdrawing nature enhances interactions with target enzymes or receptors .

- Core Structure Influence: Compared to urea derivatives (e.g., 3-(2,6-dichlorophenyl)-1,1-dimethylurea), the pyranone-isoxazole hybrid in the target compound may confer greater metabolic stability due to reduced susceptibility to hydrolysis .

- Solubility: Isoxaben’s 2,6-dimethoxybenzamide group improves water solubility, whereas the pyranone ring in the target compound may reduce solubility but enhance crystallinity .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The pyranone’s carbonyl group and the isoxazole’s carboxylate can participate in hydrogen-bonding networks, similar to patterns observed in urea derivatives (e.g., N–H···O interactions in 3-(2,6-dichlorophenyl)-1,1-dimethylurea) . Crystallographic studies using SHELX software (e.g., SHELXL for refinement) suggest that such interactions dictate packing efficiency and stability .

- Thermal Stability: The rigid pyranone ring may increase thermal stability compared to flexible α,β-unsaturated ketones like (2E)-3-(2,6-dichlorophenyl)-1-(4-fluoro)prop-2-en-1-one .

Biological Activity

6-Methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H12Cl2N2O4

- Molecular Weight : 359.17 g/mol

Anticancer Properties

Recent studies have indicated that compounds related to 6-methyl-2-oxo-2H-pyran derivatives exhibit significant anticancer activities. For example, a derivative was reported to induce apoptosis in T47D breast cancer cells with an EC50 value of 0.08 µM, demonstrating potent cytotoxicity and growth inhibition (GI50 = 0.05 µM) . This suggests that modifications in the pyran structure can enhance the anticancer efficacy of these compounds.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Research has demonstrated that similar structures can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism of action is vital for developing new therapeutic agents targeting cancer .

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of this compound have been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can reduce pro-inflammatory cytokine production, indicating potential applications in treating inflammatory diseases .

The biological activity of 6-methyl-2-oxo-2H-pyran derivatives is primarily attributed to their ability to interact with specific molecular targets:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating caspase activity.

- Enzyme Interaction : It binds to tubulin and other target proteins, disrupting normal cellular functions and inhibiting cell division.

- Cytokine Modulation : By affecting signaling pathways involved in inflammation, these compounds can alter cytokine secretion profiles.

Case Studies

Q & A

Q. What synthetic strategies are recommended for preparing 6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate?

The compound can be synthesized via esterification between 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (precursor structure in ) and 6-methyl-2-oxo-2H-pyran-4-ol. Activation agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (dimethylaminopyridine) are typically used for coupling carboxylic acids and alcohols. Reaction monitoring via TLC or HPLC is critical to optimize yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm ester linkage and substituent positions (e.g., dichlorophenyl and pyran rings). Compare chemical shifts with analogous esters like methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (δ ~2.5 ppm for pyran methyl, δ ~6.8–7.4 ppm for aromatic protons) .

- IR Spectroscopy : Identify carbonyl stretches (C=O of ester ~1720–1740 cm⁻¹, isoxazole C=N ~1600 cm⁻¹) .

- HPLC-MS : Assess purity and molecular ion ([M+H]⁺ expected at m/z ~364.0) .

Q. How can solubility and stability be evaluated under experimental conditions?

Solubility can be tested in polar aprotic solvents (e.g., acetonitrile, DMSO) and protic solvents (methanol) using UV-Vis spectroscopy or gravimetric analysis . Stability studies should include pH-dependent hydrolysis (e.g., acidic/basic conditions at 37°C) monitored by HPLC. The ester group is prone to hydrolysis, requiring inert storage conditions .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in crystallographic data for this compound?

Use SHELX programs (e.g., SHELXL for refinement) to analyze hydrogen-bonding patterns and graph set analysis ( ). Discrepancies in unit cell parameters or thermal motion may arise from polymorphism; high-resolution data (≤1.0 Å) and twin refinement (via SHELXT) improve accuracy. Compare derived hydrogen-bond motifs (e.g., R₂²(8) rings) with Etter’s rules for validation .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Modify substituents : Replace the pyran ring with other heterocycles (e.g., tetrahydropyran) or vary the isoxazole’s methyl group ( ).

- Assay design : Test antimicrobial activity via microdilution (MIC assays against Gram-positive/negative strains), referencing dicloxacillin’s β-lactamase-resistant mechanism ( ).

- Computational modeling : Perform docking studies (AutoDock Vina) against penicillin-binding proteins (PBPs) to predict binding affinity .

Q. What experimental approaches can address stability challenges during biological assays?

Q. How can in silico methods predict metabolic pathways for this compound?

Employ CYP450 enzyme docking (e.g., CYP3A4) and metabolite prediction tools (MetaSite, Schrödinger). Key sites for phase I metabolism include the ester group (hydrolysis to carboxylic acid) and dichlorophenyl ring (oxidation). Validate predictions with in vitro microsomal assays .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | ~115–120°C (analogous to methyl ester) | |

| logP (Predicted) | ~3.2 (ACD Labs) | |

| Solubility in DMSO | >50 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.